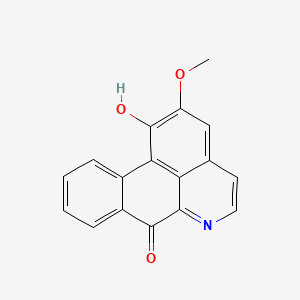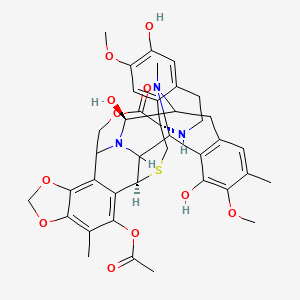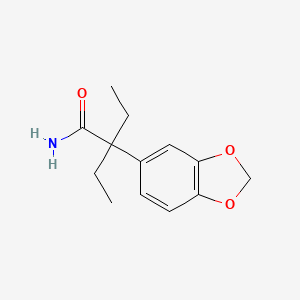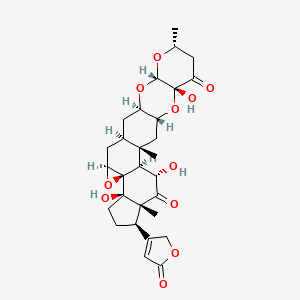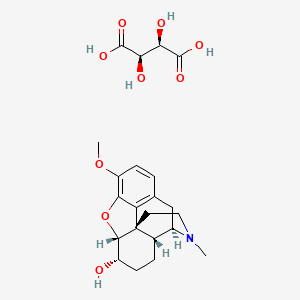
Dihydrocodeinbitartrat
Übersicht
Beschreibung
Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic and antitussive drug. It is a derivative of codeine and is used to treat moderate to severe pain. It is also used to treat coughs, and is available in combination with other medications such as paracetamol and ibuprofen. Dihydrocodeine bitartrate is a Schedule II controlled substance in the United States and is available in oral and injectable forms.
Wissenschaftliche Forschungsanwendungen
Schmerzlinderung
Dihydrocodeinbitartrat ist ein opioid-analgetisches Medikament, das als Alternative oder Ergänzung zu Codein zur Behandlung von mäßigen bis starken Schmerzen verwendet wird . Es wird zur Behandlung von Schmerzen eingesetzt, die so stark sind, dass ein opioid-analgetisches Medikament erforderlich ist und alternative Behandlungen unzureichend sind .
Behandlung von Dyspnoe
This compound wird zur Behandlung von schwerer Dyspnoe verwendet . Dyspnoe oder Kurzatmigkeit ist ein häufiges Symptom bei vielen Erkrankungen, und dieses Medikament kann helfen, diese Beschwerden zu lindern.
Antitussivum
This compound, das 1908 in Deutschland entwickelt wurde, war Teil einer internationalen Suche nach einem wirksameren Antitussivum, um die Ausbreitung von luftgetragenen Infektionskrankheiten wie Tuberkulose einzudämmen . Es wird auch heute noch zur Unterdrückung von Husten verwendet.
Behandlung von chronischen Schmerzen
This compound kann auch zur Behandlung von chronischen Schmerzen verwendet werden . Chronische Schmerzen sind eine komplexe Erkrankung, die schwierig zu behandeln sein kann, und dieses Medikament bietet eine weitere Behandlungsoption.
Ersatzstoff für Heroinsucht
Bei Heroinsüchtigen wurde this compound als Ersatzstoff verwendet, in Dosen von bis zu 2500 mg/Tag, um die Sucht zu behandeln . Diese Anwendung bietet eine kontrollierte Möglichkeit, Opioidsucht zu verwalten und zu behandeln.
Qualitätskontrolle in Pharma-Laboren
This compound wird in Pharma-Laboren als Referenzstandard für bestimmte Qualitätstests und -analysen verwendet . Dies trägt dazu bei, die Qualität und Einheitlichkeit von pharmazeutischen Produkten zu gewährleisten.
Wirkmechanismus
Target of Action
Dihydrocodeine bitartrate primarily targets the μ opioid receptors . These receptors are found in the central nervous system and play a crucial role in pain perception .
Mode of Action
Dihydrocodeine bitartrate acts as an agonist at the μ opioid receptors . Upon binding to these receptors, it inhibits intracellular adenylate cyclase, leading to reduced calcium influx via membrane calcium channels and increased potassium permeability by opening membrane potassium channels . This results in a decrease in neuronal excitability, which contributes to its analgesic effect .
Biochemical Pathways
The activation of μ opioid receptors by Dihydrocodeine leads to a series of downstream effects. The inhibition of adenylate cyclase reduces the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in signal transduction . This, in turn, affects various biochemical pathways, ultimately leading to the drug’s analgesic and antitussive effects .
Pharmacokinetics
Dihydrocodeine is primarily metabolized in the liver through the enzymes CYP3A4 and CYP2D6 . Its active metabolite, dihydromorphine, exhibits a high affinity for μ opioid receptors . The bioavailability of Dihydrocodeine when taken orally is reported to be between 12% and 34% . The elimination half-life is approximately 4 hours .
Result of Action
The activation of μ opioid receptors by Dihydrocodeine and its metabolite dihydromorphine results in analgesic effects, making it effective for the management of moderate to severe pain . It is also used to treat severe dyspnea (shortness of breath) and cough .
Action Environment
The action, efficacy, and stability of Dihydrocodeine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual factors such as age, health status, and genetic makeup (particularly the presence of certain variants of the CYP2D6 enzyme) can influence how an individual responds to Dihydrocodeine .
Safety and Hazards
Dihydrocodeine bitartrate exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Life-threatening respiratory depression and death have occurred in children who received codeine . Dihydrocodeine may impair the mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a car or operating machinery .
Zukünftige Richtungen
Dihydrocodeine bitartrate is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain , breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .
Biochemische Analyse
Biochemical Properties
Dihydrocodeine bitartrate plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system and organs with smooth muscle components. It is metabolized in the liver by the enzyme cytochrome P450 2D6 (CYP2D6) to form its active metabolite, dihydromorphine . This interaction is crucial as it determines the analgesic potency of dihydrocodeine bitartrate. Additionally, dihydrocodeine bitartrate interacts with opioid receptors, particularly the mu-opioid receptor, which mediates its analgesic effects.
Cellular Effects
Dihydrocodeine bitartrate affects various types of cells and cellular processes. It influences cell function by binding to opioid receptors on the surface of neurons, leading to the inhibition of adenylate cyclase activity. This results in decreased levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the release of neurotransmitters such as substance P, glutamate, and others involved in pain transmission . Dihydrocodeine bitartrate also affects gene expression by modulating the activity of transcription factors involved in the expression of genes related to pain and inflammation.
Molecular Mechanism
The mechanism of action of dihydrocodeine bitartrate involves its binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the release of neurotransmitters by reducing the influx of calcium ions into the presynaptic neuron and increasing the efflux of potassium ions from the postsynaptic neuron . This hyperpolarizes the neuron, making it less likely to fire action potentials and transmit pain signals. Additionally, dihydrocodeine bitartrate inhibits the enzyme adenylate cyclase, leading to reduced levels of cAMP and subsequent inhibition of neurotransmitter release.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrocodeine bitartrate change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to dihydrocodeine bitartrate can lead to tolerance, where higher doses are required to achieve the same analgesic effect . Additionally, chronic use can result in physical dependence and withdrawal symptoms upon cessation.
Dosage Effects in Animal Models
The effects of dihydrocodeine bitartrate vary with different dosages in animal models. At low doses, dihydrocodeine bitartrate produces analgesic effects without significant adverse effects. At higher doses, toxic effects such as respiratory depression, sedation, and gastrointestinal disturbances can occur . Threshold effects have been observed, where a minimum dose is required to achieve analgesia, and increasing the dose beyond this threshold enhances the analgesic effect but also increases the risk of adverse effects.
Metabolic Pathways
Dihydrocodeine bitartrate is metabolized primarily in the liver by the enzyme CYP2D6 to form dihydromorphine, its active metabolite . This metabolic pathway is crucial for the analgesic effects of dihydrocodeine bitartrate. Additionally, dihydrocodeine bitartrate is metabolized by CYP3A4 to form nordihydrocodeine . These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of dihydrocodeine bitartrate, affecting its efficacy and safety profile.
Transport and Distribution
Dihydrocodeine bitartrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and undergoes first-pass metabolism in the liver . The compound is then distributed to various tissues, including the central nervous system, where it exerts its analgesic effects. Transporters and binding proteins play a role in the distribution and localization of dihydrocodeine bitartrate within the body.
Subcellular Localization
The subcellular localization of dihydrocodeine bitartrate is primarily within the central nervous system, where it interacts with opioid receptors on the surface of neurons . This localization is crucial for its analgesic effects. Additionally, dihydrocodeine bitartrate may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, influencing its activity and function.
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZBVAEVPSPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5965-13-9 | |
| Record name | Tuscodin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dihydrocodeine bitartrate exert its analgesic effects?
A1: Dihydrocodeine bitartrate is a synthetic opioid analgesic that acts as an agonist at opioid receptors, primarily the mu receptor. [, ] This stimulation leads to a cascade of downstream effects, including:
Q2: What is the molecular formula and weight of dihydrocodeine bitartrate?
A2: Unfortunately, the provided research excerpts do not contain this information. Please refer to publicly available chemical databases or resources for this data.
Q3: Is there any information on the spectroscopic data of dihydrocodeine bitartrate within these research papers?
A3: The provided excerpts primarily focus on the clinical and pharmacological aspects of dihydrocodeine bitartrate. They do not delve into detailed spectroscopic characterization. For such data, it is advisable to consult specialized chemical literature or databases.
Q4: What kind of formulations have been explored for the sustained-release of dihydrocodeine bitartrate?
A5: One study investigated directly compressible hydrophilic poly(ethylene oxide) (PEO) matrices for the sustained-release of dihydrocodeine bitartrate. [] These matrices, containing varying amounts of PEO, were found to achieve controlled release profiles comparable to a commercially available sustained-release product.
Q5: How is dihydrocodeine bitartrate typically administered, and what is its bioavailability?
A6: While the excerpts don't explicitly mention the common routes of administration, one study compared the bioavailability of a controlled-release formulation and a solution of dihydrocodeine bitartrate. [] The study found a mean urinary recovery of approximately 30 mg for both formulations, suggesting comparable bioavailability.
Q6: Does food intake affect the pharmacokinetics of the controlled-release formulation?
A7: A study on a controlled-release formulation of dihydrocodeine bitartrate found that administration before or after meals did not significantly impact its steady-state concentrations. [] No drug accumulation was observed.
Q7: What analytical methods have been employed to determine dihydrocodeine bitartrate levels in biological samples?
A8: Researchers have utilized both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the analysis of dihydrocodeine bitartrate in plasma and urine. [, ] These methods offer varying levels of sensitivity, with GC achieving a quantitation limit of 20 ng/mL and HPLC demonstrating a lower limit of 37.5 ng/mL in plasma.
Q8: Has derivative spectrometry been explored for analyzing dihydrocodeine bitartrate in multi-component formulations?
A9: Yes, a study demonstrated the successful application of first and second-derivative spectrophotometry for directly determining dihydrocodeine bitartrate in a cough mixture containing two other active ingredients. [] This method showcases the potential of derivative spectrometry for analyzing complex pharmaceutical formulations without prior separation steps.
Q9: Are there reports of dihydrocodeine bitartrate misuse?
A10: Yes, several excerpts highlight concerns about the misuse of dihydrocodeine tartrate, particularly the proprietary form DF 118, among opiate addicts. [, , ] While evidence is largely anecdotal, these reports indicate a need for awareness and monitoring of potential misuse.
Q10: Has dihydrocodeine bitartrate been linked to inappropriate use in neonatal care?
A11: Unfortunately, some excerpts raise concerns about the use of dihydrocodeine tartrate (DF 118) in neonates with severe conditions. [, , ] It was reportedly prescribed to manage discomfort in infants deemed unlikely to survive, raising ethical considerations about end-of-life care practices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B1215006.png)
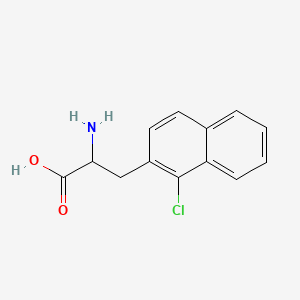
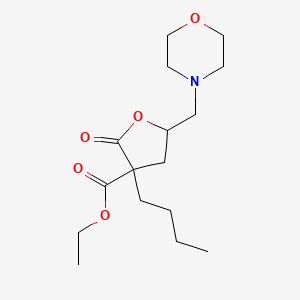
![2-[[2-Methyl-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]sulfonylamino]acetic acid ethyl ester](/img/structure/B1215011.png)
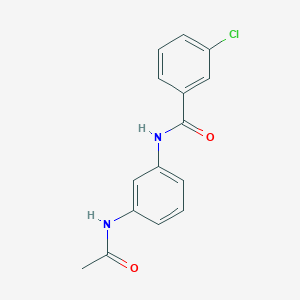

![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)

